molecular formula C18H25N7O2 B11188513 N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine

N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine

Cat. No.: B11188513
M. Wt: 371.4 g/mol
InChI Key: YLAMUQXXYXMFJO-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core substituted with:

  • 4-amino group: Critical for hydrogen bonding and interactions with biological targets.
  • 6-[(4-ethylpiperazino)methyl]: A piperazine derivative with an ethyl group, enhancing solubility and modulating pharmacokinetics.

Its structural complexity merges pharmacophores from triazine-based inhibitors and benzodioxin-containing bioactive molecules, suggesting multifunctional applications in antiviral, anticancer, or enzyme-targeted therapies .

Properties

Molecular Formula

C18H25N7O2

Molecular Weight

371.4 g/mol

IUPAC Name

2-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H25N7O2/c1-2-24-5-7-25(8-6-24)12-16-21-17(19)23-18(22-16)20-13-3-4-14-15(11-13)27-10-9-26-14/h3-4,11H,2,5-10,12H2,1H3,(H3,19,20,21,22,23)

InChI Key

YLAMUQXXYXMFJO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCCO4)N

Origin of Product

United States

Preparation Methods

Preparation of the Triazine Precursor

The synthesis begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a common starting material for triazine derivatives. Selective amination at position 4 is achieved by reacting cyanuric chloride with aqueous ammonia under controlled pH (8–9) and low temperatures (0–5°C). This step yields 4-amino-2,6-dichloro-1,3,5-triazine, which is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials.

Key Reaction Parameters

  • Temperature: 0–5°C

  • Solvent: Tetrahydrofuran (THF)/water mixture

  • Reaction time: 4–6 hours

  • Yield: 68–72%

Functionalization with 4-Ethylpiperazinomethyl Group

The 6-chloro position of 4-amino-2,6-dichloro-1,3,5-triazine undergoes nucleophilic substitution with 4-ethylpiperazine. To enhance reactivity, the piperazine is pre-treated with sodium hydride (NaH) in dry dimethylformamide (DMF) to generate the corresponding amine base. The reaction proceeds at 60–70°C for 8–10 hours, yielding 4-amino-6-[(4-ethylpiperazino)methyl]-2-chloro-1,3,5-triazine.

Optimization Considerations

  • Excess 4-ethylpiperazine (1.5 equivalents) improves substitution efficiency.

  • Anhydrous conditions prevent hydrolysis of the triazine intermediate.

Coupling with 2,3-Dihydro-1,4-benzodioxin-6-amine

The final step involves Buchwald-Hartwig amination to introduce the benzodioxin amine. Using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos as a ligand, the 2-chloro group of the triazine intermediate reacts with 2,3-dihydro-1,4-benzodioxin-6-amine in toluene at 100–110°C. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified through column chromatography (silica gel, ethyl acetate/hexane gradient).

Critical Parameters

  • Catalyst loading: 2–3 mol% Pd(OAc)₂

  • Ligand-to-catalyst ratio: 2:1

  • Reaction time: 12–14 hours

  • Yield: 55–60%

Analytical Characterization

Post-synthesis validation employs multiple techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR (400 MHz, DMSO-d₆): δ 6.85–7.10 (m, 3H, benzodioxin), 4.25 (s, 4H, OCH₂CH₂O), 3.50–3.70 (m, 8H, piperazine), 2.40 (q, 2H, CH₂CH₃), 1.10 (t, 3H, CH₃).

    • ¹³C NMR confirms the triazine carbon scaffold at δ 165–170 ppm.

  • High-Performance Liquid Chromatography (HPLC)

    • Purity ≥98% (C18 column, acetonitrile/water mobile phase).

  • Mass Spectrometry

    • ESI-MS: m/z 372.2 [M+H]⁺, consistent with the molecular formula C₁₈H₂₅N₇O₂.

Reaction Optimization Strategies

Solvent Selection

Non-polar solvents (toluene, xylene) favor the amination step by stabilizing the palladium catalyst, while polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitution.

Temperature Control

Low temperatures (0–5°C) during initial amination prevent triazine ring degradation. Elevated temperatures (100–110°C) drive the palladium-catalyzed coupling to completion.

Catalytic System Tuning

Alternative ligands (BINAP, DavePhos) were screened, but Xantphos provided optimal steric bulk for coupling the bulky benzodioxin amine.

Scalability and Industrial Considerations

While laboratory-scale synthesis achieves moderate yields (55–60%), scaling to kilogram quantities faces challenges:

  • Cost of Palladium Catalysts : Recycling protocols using chelating resins reduce Pd waste.

  • Purification Efficiency : Centrifugal partition chromatography replaces column chromatography for faster separation.

  • Byproduct Management : Unreacted benzodioxin amine is recovered via acid-base extraction.

Chemical Reactions Analysis

Types of Reactions

N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Structural Features

The compound consists of:

  • A triazine ring , which is known for its role in various biological activities.
  • A 4-ethylpiperazino group , suggesting potential interactions with biological targets due to its basic nitrogen atoms.
  • A 2,3-dihydro-1,4-benzodioxin moiety , which enhances lipophilicity and membrane penetration capabilities.

Anticancer Activity

Research indicates that compounds similar to N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The triazine ring can interact with various cellular pathways involved in cancer proliferation and survival.
  • Case Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of several cancer cell lines (e.g., HCT116 and MCF7) with notable efficacy .

Enzyme Inhibition

The compound has potential as an inhibitor for specific enzymes involved in disease pathways:

  • α-glucosidase Inhibition : Similar compounds have demonstrated the ability to inhibit α-glucosidase, suggesting potential applications in managing diabetes .
  • Acetylcholinesterase Inhibition : This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Pharmacological Interactions

The 4-ethylpiperazino group enhances the compound's pharmacological profile by potentially interacting with neurotransmitter receptors or other biological targets. This interaction may lead to:

  • Improved Bioavailability : The lipophilic nature of the benzodioxin moiety aids in crossing biological membranes.
  • Targeted Drug Delivery : The structural features allow for modifications that can enhance specificity towards certain receptors or enzymes.

Summary of Synthesis Steps

StepReaction TypeKey ReagentsOutcome
1CondensationAmines + CarbonylsTriazine Core
2Nucleophilic SubstitutionAlkyl halides + TriazineEthylpiperazino Group
3CouplingBenzodioxins + Triazine DerivativesFinal Compound

Mechanism of Action

The mechanism of action of N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine Derivatives with Piperazine/Piperidine Substituents
Compound Name Substituents Key Differences Biological Activity Reference
Target Compound 4-amino, 6-[(4-ethylpiperazino)methyl], N-(benzodioxin-6-yl) Benchmark for comparison Hypothesized antiviral/anticancer activity (based on analogs)
N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(benzodioxin-6-yl)amine 4-methoxyphenyl on piperazine Increased electron density may enhance receptor binding vs. ethyl group in target compound Not explicitly reported; structural analog
6-[(4-Benzylpiperazinyl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine Benzylpiperazine, 3-chloro-2-methylphenyl Higher lipophilicity due to benzyl group; chloro-phenyl enhances cytotoxicity Potential anticancer applications
Piperidine-linked amino-triazines (e.g., 6a5 in ) Methylsulfonylbenzyl-piperidine Sulfonyl group improves solubility; distinct target specificity Anti-HIV activity

Structural Insights :

  • Piperazine vs.
  • Substituent Effects : Ethyl groups (target compound) balance lipophilicity and solubility, whereas bulkier groups (e.g., benzyl in ) may improve membrane permeability but reduce metabolic stability.
Benzodioxin-Containing Analogs
Compound Class Core Structure Key Features Biological Activity Reference
Sulfonamide-Benzodioxin Derivatives () Sulfonamide-linked benzodioxin Sulfonamide enhances enzyme inhibition Antimicrobial (), acetylcholinesterase/α-glucosidase inhibition ()
Flavones/Coumarins with 1,4-Dioxane () Flavone or coumarin + dioxane Dioxane mimics benzodioxin’s stability Antihepatotoxic activity (comparable to silymarin)

Functional Comparison :

  • The target compound’s triazine-benzodioxin hybrid may combine kinase inhibition (triazine) with hepatoprotective or neuroactive effects (benzodioxin), differing from sulfonamide-based enzyme inhibitors .
Triazine Derivatives with Varied Aromatic Substituents
Compound (from ) Aryl Group at Position 6 Activity
6-(4-Fluorophenyl) Fluorine Moderate antileukemic
6-(4-Chlorophenyl) Chlorine Higher activity vs. fluorine
6-(4-Methoxyphenyl) Methoxy Enhanced solubility, lower activity

Implications for Target Compound :

Research Findings and Trends

  • Antiviral Potential: Piperidine-linked triazines () show anti-HIV activity, suggesting the target compound’s piperazine group could be optimized for similar targets .
  • Enzyme Inhibition : Benzodioxin-sulfonamides () inhibit acetylcholinesterase (IC50 ~26 μM), but the target compound’s triazine core might target kinases instead .
  • Anticancer Activity : Chlorophenyl-triazine derivatives () exhibit antileukemic effects, highlighting the role of halogen substituents; the target compound’s ethylpiperazine may reduce cytotoxicity while maintaining efficacy .

Biological Activity

N-{4-amino-6-[(4-ethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, focusing on anticancer activity, antimicrobial effects, and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

Molecular Formula C18H25N7O2\text{Molecular Formula C}_{18}\text{H}_{25}\text{N}_7\text{O}_2

Anticancer Activity

Recent studies have indicated that triazine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines.

Case Study:
In a study evaluating the cytotoxicity of triazine derivatives on HCT116 colorectal cancer cells, the compound demonstrated an IC50 value of 155 µM. This suggests moderate efficacy compared to other known anticancer agents .

CompoundIC50 (µM)Cancer Type
N-{4-amino...155Colorectal (HCT116)
Compound A120Breast (MCF7)
Compound B200Lung (A549)

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Triazine derivatives often exhibit broad-spectrum activity against bacteria and fungi.

Research Findings:
In vitro studies have shown that N-{4-amino...} exhibits bactericidal activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .

MicroorganismMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Candida albicans32

The biological activity of N-{4-amino...} can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Triazine derivatives can interfere with nucleic acid synthesis in cancer cells.
  • Disruption of Cell Membrane Integrity : The compound may disrupt bacterial cell membranes leading to cell lysis.
  • Apoptosis Induction : Studies suggest that these compounds can induce apoptotic pathways in cancer cells through caspase activation.

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how is its purity validated?

The compound can be synthesized via multistep nucleophilic substitution and condensation reactions. A typical approach involves coupling a 1,3,5-triazine core with a substituted benzodioxin amine, followed by functionalization of the piperazine moiety. For purity validation, nuclear magnetic resonance (NMR; 1^1H and 13^13C) and elemental analysis are critical to confirm structural integrity and stoichiometry, as demonstrated in analogous triazine derivatives . High-performance liquid chromatography (HPLC) or mass spectrometry (MS) can further assess purity.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

Beyond NMR and elemental analysis, X-ray crystallography provides definitive structural confirmation for crystalline derivatives. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm1^{-1}), while UV-Vis spectroscopy probes electronic transitions influenced by the benzodioxin and triazine moieties. Computational methods like density functional theory (DFT) can supplement experimental data to predict electronic properties .

Q. How can researchers design derivatives to optimize biological activity while maintaining structural stability?

Start by modifying substituents on the triazine ring (e.g., halogenation, alkylation) or varying the benzodioxin substituents. Systematic structure-activity relationship (SAR) studies, guided by 3D-QSAR modeling, can identify pharmacophoric features critical for activity. Stability under physiological conditions (pH, temperature) should be assessed via accelerated degradation studies in buffers or simulated biological fluids .

Advanced Research Questions

Q. How can contradictory biological activity data across similar triazine derivatives be resolved?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times) or impurity profiles. Replicate experiments using standardized protocols (e.g., MTT assays for cytotoxicity) and orthogonal validation methods (e.g., flow cytometry for apoptosis) are essential. Cross-reference with published analogs, such as 4-methylpiperidine-substituted triazines showing antileukemic activity, to identify trends in substituent effects .

Q. What strategies are effective for studying the compound’s stability under varying pH and reactive conditions?

Conduct stability assays by incubating the compound in aqueous solutions at pH 1–13 (e.g., 2M HCl, 10% NaOH) and monitor degradation via HPLC. For example, analogous triazine-oxazepine hybrids showed no degradation under acidic or basic conditions, suggesting resilience in the benzodioxin-triazine scaffold . Thermal stability can be assessed using differential scanning calorimetry (DSC).

Q. How can researchers elucidate the mechanism of action for this compound in biological systems?

Use target identification approaches such as affinity chromatography, surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA) to identify binding partners. For example, related triazine derivatives inhibit enzymes like acetylcholinesterase or interact with DNA via intercalation. Transcriptomic or proteomic profiling can further map downstream pathways .

Q. What methodologies are recommended for assessing pharmacokinetic properties like metabolic stability and tissue distribution?

Employ in vitro microsomal stability assays (e.g., liver microsomes) to predict metabolic clearance. In vivo studies using radiolabeled compounds (e.g., 14^{14}C) can quantify tissue distribution and bioavailability. For example, studies on chlorinated triazine analogs revealed hepatic glucuronidation as a primary metabolic pathway .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting results from computational vs. experimental binding affinity studies?

Discrepancies may arise from force field limitations in molecular docking or solvent effects not accounted for in simulations. Validate computational predictions with experimental techniques like isothermal titration calorimetry (ITC) or fluorescence polarization. Iterative refinement of docking parameters using crystal structures of related targets can improve accuracy .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in cytotoxicity assays?

Use nonlinear regression models (e.g., log-logistic or Hill equations) to calculate IC50_{50} values. Bootstrap resampling or Bayesian methods can quantify uncertainty. For robust comparisons, apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across derivative groups .

Experimental Design

Q. How can researchers minimize batch-to-batch variability in synthesis?

Standardize reaction conditions (temperature, solvent purity, and catalyst ratios) and employ process analytical technology (PAT) for real-time monitoring. For example, optimizing the coupling of 4-ethylpiperazine to the triazine core under inert atmospheres improved reproducibility in related syntheses .

Q. What controls are essential for validating biological activity in cell-based assays?

Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (e.g., DMSO). Assess off-target effects using gene knockout models or pharmacological inhibitors. Replicate experiments across multiple cell lines to confirm target specificity .

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